molecular formula C13H14BrN3OS B6462311 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2548989-04-2

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6462311
CAS No.: 2548989-04-2
M. Wt: 340.24 g/mol
InChI Key: CLWGTYOBSQOXNX-UHFFFAOYSA-N
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Description

The compound 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole features a pyrazole core substituted with a methyl group at position 4 and an azetidine ring at position 1. The azetidine is further functionalized with a 4-bromothiophene-2-carbonyl moiety. This structure combines a rigid azetidine ring, a brominated thiophene (imparting electron-withdrawing effects), and a pyrazole heterocycle, which is prevalent in pharmaceuticals due to its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-9-3-15-17(4-9)7-10-5-16(6-10)13(18)12-2-11(14)8-19-12/h2-4,8,10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWGTYOBSQOXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine intermediate, followed by the introduction of the bromothiophene moiety and the pyrazole ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name/ID Key Structural Features Biological Activity/Properties Reference
Target Compound : 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole Bromothiophene, azetidine, methylpyrazole Inferred potential for antimicrobial/anti-inflammatory activity (based on pyrazole derivatives) -
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-... Bromophenyl, thiazole, fluorophenyl, pyrazole DNA gyrase/topoisomerase inhibition; structural analogs show anticancer activity
4-[2-(4-Bromophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide Bromophenyl, thiosemicarbazide, pyrazole Antimicrobial, anti-inflammatory
1-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde Pyrazole-carboxaldehyde, methoxyphenyl, pyridinyl Intermediate for heterocyclic synthesis; potential antiviral/anticancer applications
5-Amino-1-[(1,3-benzothiazol-2-ylthio)acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Benzothiazole, methylpyrazole, nitrile Antimicrobial activity against bacterial strains

Key Differences and Implications

Substituent Effects: The bromothiophene group in the target compound introduces stronger electron-withdrawing effects compared to bromophenyl or methoxyphenyl substituents in analogs . This may enhance electrophilic reactivity, influencing binding to biological targets like enzymes or receptors.

Biological Activity :

  • Pyrazole-thiazole hybrids (e.g., ) exhibit DNA gyrase inhibition, suggesting the target compound’s thiophene and azetidine groups could modulate similar pathways .
  • Thiosemicarbazide-containing pyrazoles () show antimicrobial activity, implying the target’s bromothiophene may enhance potency against resistant strains .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling the azetidine-thiophene fragment to the pyrazole core, analogous to methods in (tartrate salt formation) and (thiosemicarbazide condensation) .

Physicochemical Properties

While explicit data are absent, inferences can be made:

  • Molecular Weight : The bromothiophene and azetidine groups increase molecular weight (~400–450 g/mol) compared to simpler pyrazoles (e.g., : ~280 g/mol) .
  • Solubility : The azetidine’s tertiary amine and polar carbonyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., ) .

Biological Activity

1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a novel organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a pyrazole ring, an azetidine moiety, and a bromothiophene substituent, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H11BrN4OSC_{11}H_{11}BrN_{4}OS with a molecular weight of 327.20 g/mol. The structure includes:

  • Pyrazole ring : Known for diverse biological activities.
  • Azetidine ring : Contributes to molecular stability and reactivity.
  • Bromothiophene moiety : May enhance biological activity through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic and Nucleophilic Substitution : The high electron density in the pyrazole ring allows for both types of substitution reactions, which can be crucial for modifying the compound to enhance its efficacy.
  • Interaction with Biological Macromolecules : Studies suggest that the compound may interact with proteins and nucleic acids, potentially leading to modulation of their activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Triazole derivatives have shown effectiveness against various pathogens.
  • Antifungal Activity : The presence of the bromothiophene moiety may enhance antifungal properties.
  • Anticancer Potential : Preliminary studies indicate that derivatives containing the pyrazole structure can inhibit cancer cell proliferation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazoleContains an amino group on a triazole ringAntimicrobial properties
1-{(5-bromo-2-thienyl)methyl}-1H-1,2,4-triazoleSimilar triazole structure with a thienyl groupAntifungal activity
3-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazoleContains a trifluoromethyl groupAnticancer activity

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Study : A derivative of pyrazole was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls.
  • Anticancer Research : In vitro assays demonstrated that pyrazole derivatives could induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.

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